molecular formula C27H22ClN5O4 B1193464 (3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid

(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid

Cat. No. B1193464
M. Wt: 515.954
InChI Key: REWNBDZXSVVXBZ-WMMXXEOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SA1 is a novel pan-activator for all ampk isoforms

Scientific Research Applications

Synthetic Applications and Methodologies

  • Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : This research involves the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate, a compound structurally related to the given chemical, emphasizing the nucleophilic addition to N-Acyliminium as a key step in the formation of the heterocyclic ring (Seo Won-Jun et al., 1994).

  • Development of Novel Heterocyclic Compounds : Research on the synthesis of 1,2,4‐Oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are structurally related to the given compound, highlights innovative approaches in developing compounds with potential hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).

  • Stereocontrolled Transformation in Peptide Synthesis : The total synthesis of enantiopure methyl carboxylates using a novel strategy for transforming nitrohexofuranoses into cyclopentylamines showcases the relevance of stereocontrolled transformation in synthesizing complex molecules (F. Fernandez et al., 2010).

  • Synthesis of Pyrrolo and Furopyridines : Research focusing on the synthesis of furo[2,3‐c]pyridine derivatives from ethyl hydroxyisonicotinate demonstrates methodologies relevant to the structural class of the given compound (H. Morita & S. Shiotani, 1986).

  • Creation of Carboxylic Acids, Esters, Alcohols, and Ethers : The preparation of various compounds containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one illustrates the versatility in synthesizing complex molecules related to the chemical (Y. Hanzawa et al., 2012).

  • Efficient Synthesis of 3-Ethoxypyrrolidine Derivatives : A study describes a convenient procedure for synthesizing 3-ethoxypyrrolidine derivatives, showcasing advancements in the efficient synthesis of complex cyclic compounds (N. Zanatta et al., 2012).

  • Synthesis of Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine Derivatives

    : Research on synthesizing pyrrolofuro[3,2-c]pyridine carboxylic acids from propenoic acid highlights innovative approaches in developing structurally complex heterocycles (M. Bencková & A. Krutošíková, 1997).

properties

Product Name

(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid

Molecular Formula

C27H22ClN5O4

Molecular Weight

515.954

IUPAC Name

(3R,3aR,6R,6aR)-6-((5-(4'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C27H22ClN5O4/c28-19-12-20-26(32-27(30-20)37-22-14-36-24-21(34)13-35-25(22)24)31-23(19)17-4-2-15(3-5-17)16-6-8-18(9-7-16)33-11-1-10-29-33/h1-12,21-22,24-25,34H,13-14H2,(H,30,31,32)/t21-,22-,24-,25-/m1/s1

InChI Key

REWNBDZXSVVXBZ-WMMXXEOUSA-N

SMILES

O[C@H]1[C@](OC[C@H]2OC3=NC4=NC(C5=CC=C(C6=CC=C(N7N=CC=C7)C=C6)C=C5)=C(Cl)C=C4N3)([H])[C@]2([H])OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SA1;  SA 1;  SA-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid
Reactant of Route 4
(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid

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